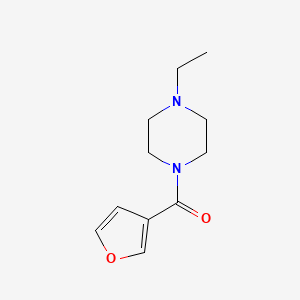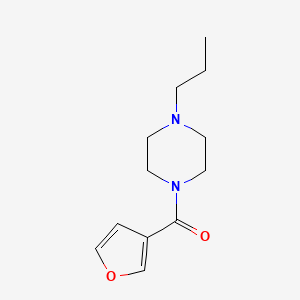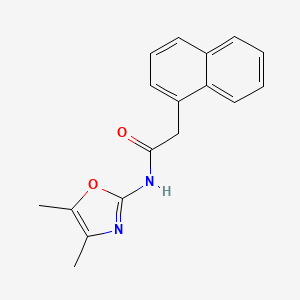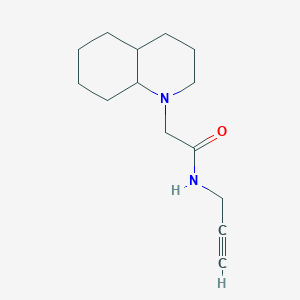![molecular formula C17H11Cl3N2O3 B7507047 5-[(2-oxopyridin-1-yl)methyl]-N-(2,4,5-trichlorophenyl)furan-2-carboxamide](/img/structure/B7507047.png)
5-[(2-oxopyridin-1-yl)methyl]-N-(2,4,5-trichlorophenyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-oxopyridin-1-yl)methyl]-N-(2,4,5-trichlorophenyl)furan-2-carboxamide, also known as OTFP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. OTFP is a member of the pyridine carboxamide family of compounds and has been shown to have a variety of biochemical and physiological effects.
作用机制
5-[(2-oxopyridin-1-yl)methyl]-N-(2,4,5-trichlorophenyl)furan-2-carboxamide works by inhibiting the activity of certain enzymes in the body. Specifically, it inhibits the activity of a family of enzymes known as histone deacetylases (HDACs). HDACs play a critical role in the regulation of gene expression and are involved in a variety of biological processes. By inhibiting the activity of HDACs, 5-[(2-oxopyridin-1-yl)methyl]-N-(2,4,5-trichlorophenyl)furan-2-carboxamide can alter gene expression and affect various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(2-oxopyridin-1-yl)methyl]-N-(2,4,5-trichlorophenyl)furan-2-carboxamide are complex and varied. It has been shown to have anti-cancer properties, as well as anti-inflammatory and anti-oxidant effects. 5-[(2-oxopyridin-1-yl)methyl]-N-(2,4,5-trichlorophenyl)furan-2-carboxamide has also been shown to affect the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
实验室实验的优点和局限性
5-[(2-oxopyridin-1-yl)methyl]-N-(2,4,5-trichlorophenyl)furan-2-carboxamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. It also has a well-defined mechanism of action, which makes it a useful tool for studying various biological processes. However, there are also limitations to the use of 5-[(2-oxopyridin-1-yl)methyl]-N-(2,4,5-trichlorophenyl)furan-2-carboxamide in lab experiments. For example, it may have off-target effects on other enzymes in the body, which could complicate the interpretation of experimental results.
未来方向
There are many future directions for research on 5-[(2-oxopyridin-1-yl)methyl]-N-(2,4,5-trichlorophenyl)furan-2-carboxamide. One area of interest is the development of new analogs of 5-[(2-oxopyridin-1-yl)methyl]-N-(2,4,5-trichlorophenyl)furan-2-carboxamide with improved properties. For example, researchers may be interested in developing analogs that are more selective for specific HDAC isoforms, or that have improved pharmacokinetic properties. Another area of interest is the development of new applications for 5-[(2-oxopyridin-1-yl)methyl]-N-(2,4,5-trichlorophenyl)furan-2-carboxamide. For example, researchers may be interested in exploring the potential of 5-[(2-oxopyridin-1-yl)methyl]-N-(2,4,5-trichlorophenyl)furan-2-carboxamide as a treatment for neurological disorders or as a tool for studying epigenetic regulation. Overall, the potential applications of 5-[(2-oxopyridin-1-yl)methyl]-N-(2,4,5-trichlorophenyl)furan-2-carboxamide in scientific research are vast, and there is much to be explored in this field.
合成方法
5-[(2-oxopyridin-1-yl)methyl]-N-(2,4,5-trichlorophenyl)furan-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,4,5-trichlorobenzoic acid with 2-aminopyridine to form an intermediate compound. The intermediate compound is then reacted with furan-2-carboxylic acid to form 5-[(2-oxopyridin-1-yl)methyl]-N-(2,4,5-trichlorophenyl)furan-2-carboxamide. The synthesis method has been optimized to produce high yields of 5-[(2-oxopyridin-1-yl)methyl]-N-(2,4,5-trichlorophenyl)furan-2-carboxamide with high purity.
科学研究应用
5-[(2-oxopyridin-1-yl)methyl]-N-(2,4,5-trichlorophenyl)furan-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes. 5-[(2-oxopyridin-1-yl)methyl]-N-(2,4,5-trichlorophenyl)furan-2-carboxamide has been used to study the role of certain enzymes in cancer cells, as well as the effects of certain drugs on these enzymes. It has also been used to study the mechanisms of action of certain neurotransmitters in the brain.
属性
IUPAC Name |
5-[(2-oxopyridin-1-yl)methyl]-N-(2,4,5-trichlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O3/c18-11-7-13(20)14(8-12(11)19)21-17(24)15-5-4-10(25-15)9-22-6-2-1-3-16(22)23/h1-8H,9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVCHKGVGCSHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC2=CC=C(O2)C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7506966.png)
![N-[(3-methoxyphenyl)methyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7506967.png)

![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-piperidin-1-ylmethanone](/img/structure/B7506995.png)
![1,3-dimethyl-N-propylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7506998.png)
![1,3-dimethyl-N-(2-methylbutan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7507005.png)
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7507012.png)



![Cyclobutyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7507025.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7507032.png)
![2-Methyl-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]propan-1-one](/img/structure/B7507048.png)
